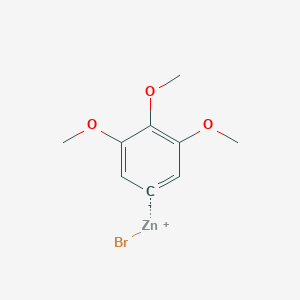
2-Fluoro-3-methylbenzylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylbenzylmagnesium bromide is an organometallic compound with the molecular formula C8H8BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The presence of both a fluorine and a methyl group on the benzyl ring makes this compound particularly interesting for various chemical transformations.
Preparation Methods
2-Fluoro-3-methylbenzylmagnesium bromide can be synthesized through the reaction of 2-fluoro-3-methylbenzyl bromide with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Reagents: 2-Fluoro-3-methylbenzyl bromide, magnesium turnings
Solvent: Anhydrous THF
Temperature: Reflux conditions
Atmosphere: Inert gas (nitrogen or argon)
Chemical Reactions Analysis
2-Fluoro-3-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes, ketones
Halides: Alkyl halides, aryl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
Major products formed from these reactions include secondary or tertiary alcohols, substituted benzyl compounds, and biaryl compounds.
Scientific Research Applications
2-Fluoro-3-methylbenzylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used as a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized materials and polymers.
Chemical Biology: Applied in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methylbenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The fluorine and methyl substituents on the benzyl ring can influence the reactivity and selectivity of the Grignard reagent. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
2-Fluoro-3-methylbenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- 2-Fluoro-3-(trifluoromethyl)benzylmagnesium bromide
- 2-Fluoro-4-methylbenzylmagnesium bromide
- 3-Fluoro-2-methylbenzylmagnesium bromide
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs.
Properties
IUPAC Name |
magnesium;2-fluoro-1-methanidyl-3-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSDOZWEMPPNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[CH2-])F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














